N-phenyl-N-piperidin-4-ylbenzamide chemical properties
N-phenyl-N-piperidin-4-ylbenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-phenyl-N-piperidin-4-ylbenzamide
Introduction
N-phenyl-N-piperidin-4-ylbenzamide is a tertiary amide built upon a central piperidine scaffold. This molecule incorporates three key functional groups: a benzoyl group attached to the piperidine nitrogen, which is also substituted with a phenyl group at the 4-position of the piperidine ring. Its core structure is of significant interest to medicinal chemists and pharmacologists due to its relationship to a class of potent synthetic opioids. Specifically, it shares the N-phenyl-N-(piperidin-4-yl) core found in fentanyl and its numerous analogs.
While not as extensively studied as its N-phenethylpropanamide counterpart (fentanyl), understanding the chemical properties of N-phenyl-N-piperidin-4-ylbenzamide is crucial for researchers in drug development, forensic science, and toxicology. It serves as a valuable scaffold for synthesizing novel compounds, a potential metabolite in biological systems, and an important reference standard in analytical chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and handling considerations, designed for professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
The molecular architecture is defined by the rigid piperidine ring, which influences the spatial orientation of the N-phenyl and benzoyl substituents. This structure dictates the compound's polarity, solubility, and potential for intermolecular interactions.
Caption: 2D structure of N-phenyl-N-piperidin-4-ylbenzamide.
Table 1: Physicochemical Properties
| Property | Value | Source (Based on Analogous Structures) |
| Molecular Formula | C₁₈H₂₀N₂O | N/A |
| Molecular Weight | 280.37 g/mol | N/A |
| XLogP3 | ~3.5 - 4.0 | Estimated based on Norfentanyl[1][2] |
| Topological Polar Surface Area | 32.7 Ų | Estimated based on related structures[3] |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | N/A |
Synthesis and Purification
The synthesis of N-phenyl-N-piperidin-4-ylbenzamide is most logically achieved by forming the robust amide bond between a piperidine-containing amine and a benzoic acid derivative. This approach is central to the construction of many related pharmaceutical compounds.
Retrosynthetic Analysis
The primary disconnection is at the amide bond, yielding two key precursors:
-
N-phenyl-4-piperidinamine (4-AP) : The amine component.
-
Benzoic acid or Benzoyl chloride : The acylating agent.
This strategy is efficient as both precursors are commercially available or readily synthesized.
Proposed Synthetic Protocol: Amide Coupling via Carbodiimide Activation
This protocol employs a standard peptide coupling method, which offers high yields and mild reaction conditions, minimizing side reactions. The causality behind this choice is the in-situ activation of the carboxylic acid by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which transforms the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine.
Experimental Protocol:
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Reactant Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Activation : Add EDCI (1.2 eq) and a catalytic amount of an additive like N-hydroxybenzotriazole (HOBt) (0.5 eq). The HOBt acts as a catalyst to suppress side reactions and improve the reaction rate. Stir the mixture at room temperature for 20-30 minutes.
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Amine Addition : To the activated mixture, add a solution of N-phenyl-4-piperidinamine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The base is critical for neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by a mild aqueous base (e.g., saturated NaHCO₃) to remove unreacted benzoic acid and HOBt, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
Caption: Experimental workflow for the synthesis of N-phenyl-N-piperidin-4-ylbenzamide.
Purification and Validation
The crude product is typically purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system. The integrity of the final compound must be validated through a combination of techniques:
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Purity : Assessed by High-Performance Liquid Chromatography (HPLC).
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Identity : Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
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Melting Point : A sharp melting point range indicates high purity.
This multi-faceted validation ensures the material is a self-validating system, confirming both its structure and purity for subsequent research applications.
Spectroscopic and Analytical Characterization
The structural features of N-phenyl-N-piperidin-4-ylbenzamide give rise to a distinct spectroscopic fingerprint.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Protons on the benzoyl and phenyl rings. |
| Piperidine Protons | δ 1.5 - 4.0 ppm | Complex multiplets for the aliphatic ring protons. | |
| Amine Proton (N-H) | δ ~4.0 ppm (broad) | Single proton on the N-phenylamine moiety. | |
| ¹³C NMR | Carbonyl Carbon | δ 165 - 175 ppm | Characteristic chemical shift for an amide carbonyl.[5] |
| Aromatic Carbons | δ 115 - 150 ppm | Multiple signals for the two aromatic rings.[6][7] | |
| Piperidine Carbons | δ 30 - 55 ppm | Aliphatic carbons of the piperidine ring. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 280 | Corresponds to the molecular weight of the compound.[8] |
| IR Spectroscopy | Amide C=O Stretch | ~1630 - 1680 cm⁻¹ | Strong, characteristic absorption for a tertiary amide.[9] |
| N-H Stretch | ~3300 - 3500 cm⁻¹ | Moderate absorption from the secondary amine. |
Chemical Reactivity and Stability
The reactivity of N-phenyl-N-piperidin-4-ylbenzamide is dominated by the amide linkage and the secondary amine on the piperidine ring.
Amide Bond Hydrolysis
The amide bond is the most chemically labile part of the molecule under harsh conditions. It is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into benzoic acid and N-phenyl-4-piperidinamine.[10] This degradation pathway is a critical consideration for sample preparation and long-term storage. Aprotic solvents are therefore recommended for creating stock solutions.[10]
Caption: Primary degradation pathway via amide bond hydrolysis.
Reactivity of Piperidine Nitrogen
The secondary nitrogen of the piperidine ring is nucleophilic and can undergo further reactions, most notably N-alkylation. This position is frequently targeted in medicinal chemistry to synthesize derivatives with altered pharmacological properties, such as in the conversion of precursor molecules into fentanyl-like compounds by adding a phenethyl group.[11][12]
Storage and Handling Recommendations
-
Solid Form : For long-term storage, the compound should be kept as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture.
-
Solutions : If stock solutions are required, they should be prepared in high-quality, anhydrous aprotic solvents like DMSO or acetonitrile and stored at -20°C or -80°C.[10] Protic solvents and aqueous buffers with non-neutral pH should be avoided for long-term storage due to the risk of hydrolysis.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves, and safety goggles at all times.[15]
-
Engineering Controls : All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or aerosols.[16]
-
First Aid :
Conclusion
N-phenyl-N-piperidin-4-ylbenzamide is a molecule of significant academic and pharmaceutical interest. Its synthesis is straightforward, relying on well-established amide bond-forming reactions. The compound's properties are defined by its tertiary amide and N-phenyl-piperidine core, which dictate its reactivity, stability, and spectroscopic profile. A thorough understanding of these chemical properties is essential for its use as a building block in drug discovery, as an analytical standard in forensic chemistry, and for the safe handling and storage of the material in a research setting.
References
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. [Link]
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PubChem. (n.d.). 4-Methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide hydrochloride (1:1). National Center for Biotechnology Information. [Link]
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]
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SpectraBase. (n.d.). N-(3-Methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-4-propylbenzamide. [Link]
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PharmaCompass. (n.d.). N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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Cheméo. (n.d.). Chemical Properties of Propanamide, N-phenyl-N-4-piperidinyl- (CAS 1609-66-1). [Link]
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Svobodová, L., et al. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica ñ Drug Research, 71(3), 449-456. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]
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Matrix Fine Chemicals. (n.d.). N-PHENYL-N-(PIPERIDIN-4-YL)PROPANAMIDE. [Link]
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NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST Chemistry WebBook. [Link]
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Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. [Link]
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